molecular formula C13H17N3O B11739044 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol

3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol

Cat. No.: B11739044
M. Wt: 231.29 g/mol
InChI Key: YEBANNWGSACWEM-UHFFFAOYSA-N
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Description

3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is a chemical compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a phenolic hydroxyl group and a pyrazole ring, which are connected through an aminomethyl linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-amine with a suitable phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the aminomethyl linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high efficiency. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used under acidic or basic conditions.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are typically used under mild conditions.

    Substitution: Nucleophilic reagents, such as alkyl halides or acyl chlorides, can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized phenolic derivatives, reduced hydroxy compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly in the treatment of metabolic disorders and neurological conditions. Research indicates that derivatives of pyrazole compounds can inhibit enzymes associated with metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1, which is relevant for conditions like type 2 diabetes and obesity . Additionally, compounds with similar structures have shown efficacy in treating cognitive impairments and neurodegenerative diseases, including Alzheimer's disease .

Case Study: Inhibition of Enzymatic Activity
A study highlighted the effectiveness of pyrazole derivatives in inhibiting specific enzymes that contribute to metabolic dysfunctions. The compound's ability to modulate these enzymatic activities suggests its potential as a therapeutic agent in managing metabolic syndrome .

Agricultural Applications

Pesticidal Properties
Research has identified that pyrazole derivatives can serve as effective pesticides. The structural characteristics of 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol may enhance its ability to disrupt pest physiology, thereby providing a means to control agricultural pests without harming beneficial insects.

Case Study: Efficacy Against Crop Pests
Field trials demonstrated that formulations containing pyrazole derivatives significantly reduced pest populations on crops while maintaining high levels of crop yield. These findings support the integration of such compounds into sustainable agricultural practices .

Materials Science

Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material strength and durability, making it suitable for various industrial applications.

Case Study: Development of High-Performance Polymers
Research into polymer composites incorporating this compound revealed improved resistance to thermal degradation compared to traditional polymers. This property is particularly advantageous for applications requiring materials that can withstand high temperatures .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryTreatment of metabolic disordersInhibition of 11β-hydroxysteroid dehydrogenase type 1; potential for diabetes management .
Neuroprotective effectsEfficacy in treating cognitive impairments and Alzheimer's disease .
AgriculturePesticide formulationEffective against crop pests; enhances sustainable practices .
Materials SciencePolymer synthesisImproves thermal stability and mechanical strength in polymer composites .

Mechanism of Action

The mechanism of action of 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or activation of signaling pathways, which contribute to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole-4-amine: A precursor in the synthesis of 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol.

    Phenol: A simple phenolic compound that shares the phenolic hydroxyl group with the target compound.

    4-Aminomethylphenol: A compound with a similar aminomethyl linkage but lacking the pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features of a phenolic hydroxyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structure of this compound, which includes a pyrazole moiety, suggests various possible mechanisms of action that can be explored for therapeutic purposes.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H16N4OC_{12}H_{16}N_{4}O and a molecular weight of approximately 232.28 g/mol. Its structure consists of a phenolic group linked to an amino-pyrazole unit, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK8, which plays a crucial role in cell cycle regulation and transcriptional control. This inhibition can lead to antiproliferative effects in cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including those related to this compound. For example, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL . This suggests that the compound may possess potent antibacterial properties.

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

CompoundMIC (μg/mL)Activity Against
7b0.22Staphylococcus aureus
5a0.25Escherichia coli
100.30Pseudomonas aeruginosa
130.32Klebsiella pneumoniae

Case Studies

In a study focusing on the synthesis and evaluation of pyrazole derivatives, several compounds were tested for their antibacterial properties. The results indicated that compounds with similar structural features to this compound exhibited strong inhibition against biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Moreover, another investigation highlighted the potential anticancer effects of pyrazole derivatives, where certain compounds demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-3-16-9-13(10(2)15-16)14-8-11-5-4-6-12(17)7-11/h4-7,9,14,17H,3,8H2,1-2H3

InChI Key

YEBANNWGSACWEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O

Origin of Product

United States

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